molecular formula C10H14BrNO B12067847 3-(4-Bromo-3-methylphenoxy)propan-1-amine

3-(4-Bromo-3-methylphenoxy)propan-1-amine

Cat. No.: B12067847
M. Wt: 244.13 g/mol
InChI Key: DWDNNFCGKVBXNA-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C10H14BrNO It is a derivative of phenoxypropanamine, characterized by the presence of a bromine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenoxy)propan-1-amine typically involves the reaction of 4-bromo-3-methylphenol with 3-chloropropan-1-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxypropanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenoxypropanamine.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(4-Bromo-3-methylphenoxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ethylamine group instead of a propylamine group.

    3-(4-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness

3-(4-Bromo-3-methylphenoxy)propan-1-amine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can result in distinct chemical and pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-(4-bromo-3-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H14BrNO/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3

InChI Key

DWDNNFCGKVBXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN)Br

Origin of Product

United States

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